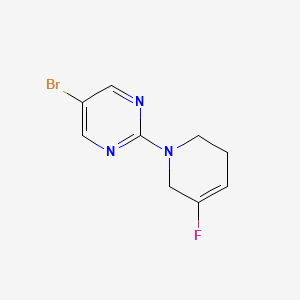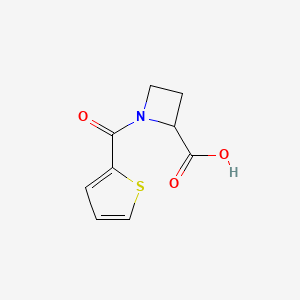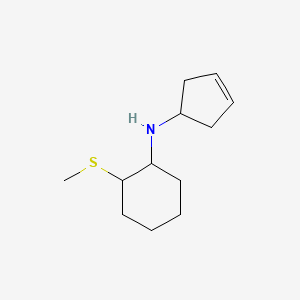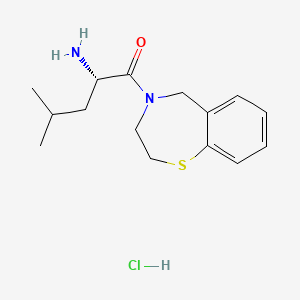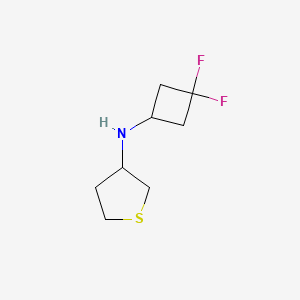
N-(3,3-difluorocyclobutyl)thiolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-difluorocyclobutyl)thiolan-3-amine is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a thiolan-3-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-difluorocyclobutyl)thiolan-3-amine typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate . This intermediate can be further transformed into the target compound through a series of chemical reactions. One alternative pathway involves the reaction of dichloroketene with tert-butyl or benzyl vinyl ether to prepare 3,3-difluorocyclobutanol or 3,3-difluorocyclobutanone .
Industrial Production Methods
the synthesis on a multigram scale has been reported, indicating the feasibility of scaling up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,3-difluorocyclobutyl)thiolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolan-3-amine moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted amine derivatives.
Applications De Recherche Scientifique
N-(3,3-difluorocyclobutyl)thiolan-3-amine has several scientific research applications, including:
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.
Industry: Used in the production of fine chemicals and pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of N-(3,3-difluorocyclobutyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The presence of the difluorocyclobutyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-(3,3-difluorocyclobutyl)thiolan-3-amine is unique due to the presence of both a difluorocyclobutyl group and a thiolan-3-amine moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications. The fluorine atoms enhance the compound’s stability and reactivity, while the thiolan-3-amine moiety provides a versatile functional group for further chemical modifications.
Propriétés
IUPAC Name |
N-(3,3-difluorocyclobutyl)thiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NS/c9-8(10)3-7(4-8)11-6-1-2-12-5-6/h6-7,11H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHJZGZARHKQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
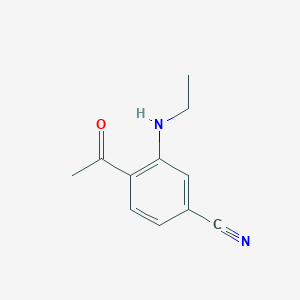
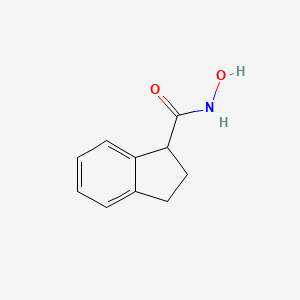
![2-[(3-Iodopyridin-2-yl)amino]propan-1-ol](/img/structure/B6749125.png)
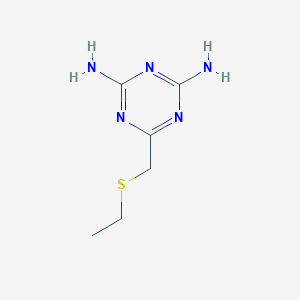

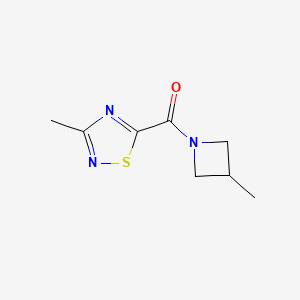
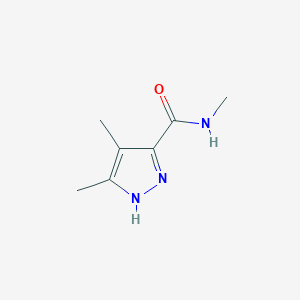
![5-(2-Chloroprop-2-enyl)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B6749153.png)
![N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methylacetamide](/img/structure/B6749171.png)
![N-[(3,3-difluorocyclobutyl)methyl]prop-2-enamide](/img/structure/B6749174.png)
